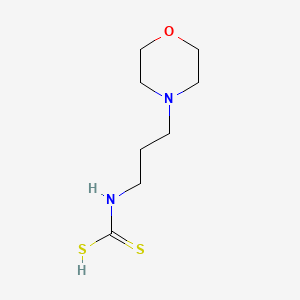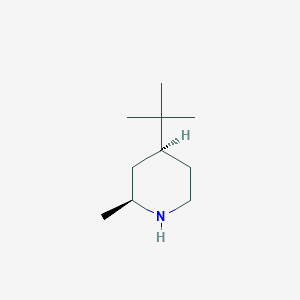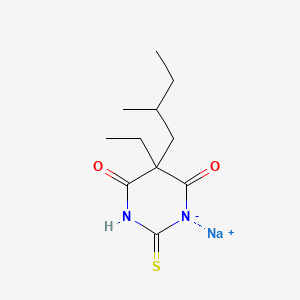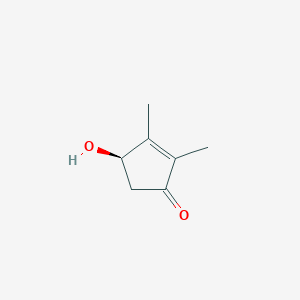![molecular formula C10H12N4O2 B14456637 2-[(Cyanomethoxy)imino]-3-oxo-3-(piperidin-1-yl)propanenitrile CAS No. 70791-54-7](/img/structure/B14456637.png)
2-[(Cyanomethoxy)imino]-3-oxo-3-(piperidin-1-yl)propanenitrile
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-[(Cyanomethoxy)imino]-3-oxo-3-(piperidin-1-yl)propanenitrile is a chemical compound with the molecular formula C10H14N4O2 It is characterized by the presence of a piperidine ring, a nitrile group, and an oxo group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[(Cyanomethoxy)imino]-3-oxo-3-(piperidin-1-yl)propanenitrile typically involves the reaction of piperidine with cyanoacetic acid derivatives. . The reaction conditions often require the use of solvents such as ethanol or methanol and catalysts like sodium ethoxide.
Industrial Production Methods
Industrial production of this compound may involve large-scale batch reactions using similar synthetic routes. The process is optimized for yield and purity, often involving multiple purification steps such as recrystallization and chromatography to ensure the final product meets industry standards .
Chemical Reactions Analysis
Types of Reactions
2-[(Cyanomethoxy)imino]-3-oxo-3-(piperidin-1-yl)propanenitrile undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups.
Reduction: Reduction reactions can convert the nitrile group to an amine.
Substitution: The nitrile and oxo groups can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles like amines or alcohols can be used under basic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, reduction of the nitrile group typically yields amines, while oxidation can produce carboxylic acids or other oxidized derivatives .
Scientific Research Applications
2-[(Cyanomethoxy)imino]-3-oxo-3-(piperidin-1-yl)propanenitrile has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical agent, particularly in the development of new drugs.
Mechanism of Action
The mechanism of action of 2-[(Cyanomethoxy)imino]-3-oxo-3-(piperidin-1-yl)propanenitrile involves its interaction with specific molecular targets. The nitrile and oxo groups can form hydrogen bonds and other interactions with biological molecules, potentially inhibiting or modulating their activity. The piperidine ring may also play a role in the compound’s binding affinity and specificity .
Comparison with Similar Compounds
Similar Compounds
3-Oxo-3-(piperidin-1-yl)propanenitrile: Shares a similar structure but lacks the cyanomethoxyimino group.
Cyanoacetic acid piperidide: Another related compound with similar functional groups.
Uniqueness
2-[(Cyanomethoxy)imino]-3-oxo-3-(piperidin-1-yl)propanenitrile is unique due to the presence of the cyanomethoxyimino group, which imparts distinct chemical and biological properties. This group can participate in unique reactions and interactions, making the compound valuable for specific applications in research and industry .
Properties
CAS No. |
70791-54-7 |
|---|---|
Molecular Formula |
C10H12N4O2 |
Molecular Weight |
220.23 g/mol |
IUPAC Name |
N-(cyanomethoxy)-2-oxo-2-piperidin-1-ylethanimidoyl cyanide |
InChI |
InChI=1S/C10H12N4O2/c11-4-7-16-13-9(8-12)10(15)14-5-2-1-3-6-14/h1-3,5-7H2 |
InChI Key |
ZDZGNKPXVHVLAA-UHFFFAOYSA-N |
Canonical SMILES |
C1CCN(CC1)C(=O)C(=NOCC#N)C#N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


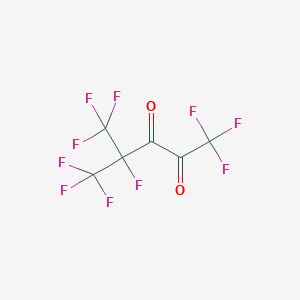
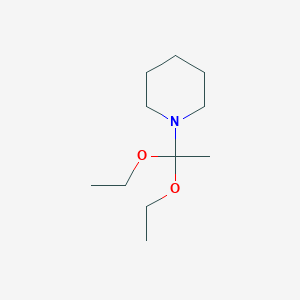
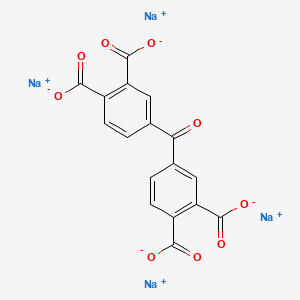
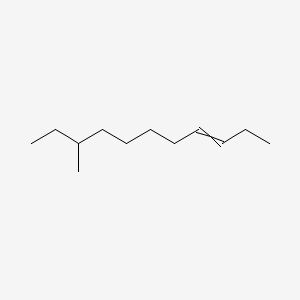

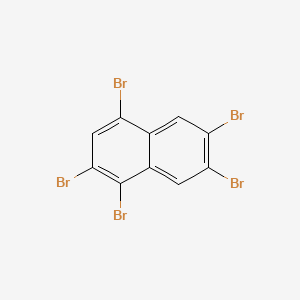
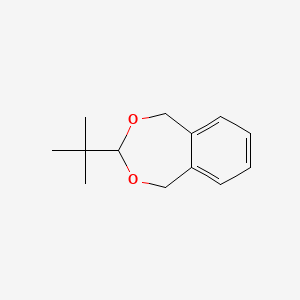

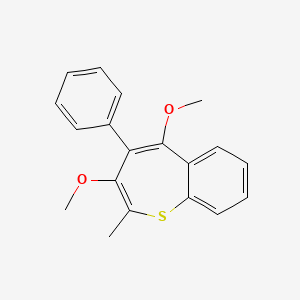
![[Amino(2-chloroanilino)methylidene]propanedinitrile](/img/structure/B14456615.png)
